molecular formula C7H8NNaO3 B1602484 4-Aminobenzoic acid sodium salt hydrate CAS No. 206557-08-6

4-Aminobenzoic acid sodium salt hydrate

Cat. No.: B1602484
CAS No.: 206557-08-6
M. Wt: 177.13 g/mol
InChI Key: HWVSNYIAZJHZFQ-UHFFFAOYSA-M
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Description

4-Aminobenzoic acid sodium salt hydrate is an organic compound with the molecular formula H₂NC₆H₄CO₂Na·xH₂O. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is converted to its sodium salt form and is hydrated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

4-Aminobenzoic acid sodium salt hydrate, also known as PABA, primarily targets the respiratory system . It is an essential nutrient for many human pathogens but is dispensable for humans .

Mode of Action

PABA interacts with its targets by serving as an intermediate in the synthesis of tetrahydrofolic acid . This compound plays a crucial role in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions . In mammals, PABA is metabolized by a variety of enzymes, including N-acetyltransferases .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Pharmacokinetics

The pharmacokinetics of PABA involve its metabolism by a variety of enzymes, including N-acetyltransferases .

Result of Action

The result of PABA’s action is the synthesis of tetrahydrofolic acid, which plays a critical role in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions . This can have significant effects at the molecular and cellular levels.

Action Environment

The action of PABA can be influenced by environmental factors. For instance, it may be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut . The efficacy and stability of PABA can therefore be influenced by the characteristics of these microorganisms and their environment.

Safety and Hazards

4-Aminobenzoic acid sodium salt hydrate may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

4-Aminobenzoic acid sodium salt hydrate is used as a pharmaceutical intermediate . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals . Therefore, it is great for the development of a wide range of novel molecules with potential medical applications .

Biochemical Analysis

Biochemical Properties

4-Aminobenzoic acid sodium salt hydrate is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Cellular Effects

The effects of this compound on cells are not fully investigated . It is known that it is metabolized by a variety of enzymes, including N-acetyltransferases . It may also be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut .

Molecular Mechanism

The molecular mechanism of this compound involves the reactions of functional groups such as amino and carboxylic acid . The amino group can undergo acylation with acetic anhydride to form an amide . The carboxyl group gives the esterification reaction with alcohol to form an ester .

Temporal Effects in Laboratory Settings

It is recommended to store the compound in cool, dry conditions in well-sealed containers .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been fully studied. Some studies suggest that PABA might increase the risk of cellular UV damage .

Metabolic Pathways

This compound can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .

Transport and Distribution

It is soluble in water, which may facilitate its distribution .

Subcellular Localization

It is known that plants produce PABA in their chloroplasts, and store it as a glucose ester (pABA-Glc) in their tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid sodium salt hydrate can be synthesized through the reduction of 4-nitrobenzoic acid. The process involves the following steps:

    Reduction of 4-nitrobenzoic acid: 4-nitrobenzoic acid is dissolved in water and reacted with sodium hydroxide to form the sodium salt.

    Hydration: The resulting 4-aminobenzoic acid sodium salt is then hydrated to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the reduction and hydration steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid sodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives like esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of 4-aminobenzoic acid sodium salt.

    Reduction: Amines and other reduced forms.

    Substitution: Esters, amides, and other substituted derivatives.

Comparison with Similar Compounds

4-Aminobenzoic acid sodium salt hydrate can be compared with other similar compounds, such as:

    4-Aminobenzoic acid: The parent compound, which lacks the sodium salt and hydration.

    Ethyl 4-aminobenzoate: An ester derivative used in local anesthetics.

    Methyl 4-aminobenzoate: Another ester derivative with similar applications.

Uniqueness

The uniqueness of this compound lies in its sodium salt form and hydration, which enhance its solubility and reactivity in various chemical and biological processes.

Properties

IUPAC Name

sodium;4-aminobenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVSNYIAZJHZFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583607
Record name Sodium 4-aminobenzoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

206557-08-6
Record name Sodium 4-aminobenzoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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